2-Thiophen-2-yl-benzamide
Overview
Description
2-Thiophen-2-yl-benzamide is a compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzamide moiety attached to a thiophene ring Thiophene is a five-membered ring containing one sulfur atom, which imparts unique chemical properties to the compound
Mechanism of Action
Target of Action
Related compounds such as benzo[b]thiophene-diaryl urea derivatives have shown potential anticancer effects, suggesting that they may target cancer cell lines .
Mode of Action
Similar compounds have been found to exhibit antiproliferative activities on cancer cell lines
Biochemical Pathways
This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the suppression of tumor growth .
Pharmacokinetics
Related compounds have been synthesized and evaluated for their anticancer activities , suggesting that they may have favorable ADME properties for therapeutic use.
Result of Action
Related compounds have shown significant anti-tumor activities against various cancer cell lines
Action Environment
The synthesis of related compounds has been achieved under various conditions , suggesting that the action of 2-Thiophen-2-yl-benzamide might also be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
It is known that benzamide derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the benzamide derivative and the biochemical context in which it is present.
Cellular Effects
Benzamide derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophen-2-yl-benzamide typically involves the condensation of thiophene-2-carboxylic acid with aniline derivatives. One common method is the reaction of thiophene-2-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Thiophen-2-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiophene derivatives with reduced sulfur oxidation states using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiophene derivatives with reduced sulfur oxidation states.
Substitution: Halogenated, nitrated, or sulfonated benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Contains a fused benzene and thiophene ring, used in pharmaceuticals like Raloxifene.
Thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a benzamide group.
Thiophene-2-carboxylic acid: Precursor in the synthesis of 2-Thiophen-2-yl-benzamide.
Uniqueness
This compound is unique due to its specific combination of a benzamide moiety and a thiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-thiophen-2-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVQJASFECRRTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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